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For Researchers, Scientists, and Drug Development Professionals

Abstract
Merodantoin, a promising antitumor agent, has garnered significant interest within the

scientific community. This technical guide provides a comprehensive overview of the chemical

structure of Merodantoin, offering a foundational understanding for researchers engaged in

drug discovery and development. This document elucidates the precise chemical identity of

Merodantoin through its IUPAC name and SMILES notation, summarizes its key

physicochemical properties, and presents a plausible synthetic pathway based on established

chemical principles.

Chemical Structure and Identification
Merodantoin is a derivative of thiobarbituric acid, a class of compounds known for their diverse

biological activities. The definitive chemical structure of Merodantoin is crucial for

understanding its mechanism of action and for the design of future analogs with improved

therapeutic profiles.

IUPAC Name and SMILES Notation
The unambiguous identification of a chemical entity is paramount for scientific discourse and

reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name and the
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Simplified Molecular-Input Line-Entry System (SMILES) string provide standardized and

machine-readable representations of Merodantoin's structure.

Based on the PubChem database entry for compound CID 134014, the chemical identity of

Merodantoin is as follows:

IUPAC Name: 1,3-diethyl-5-(2-hydroxy-2-methylpropyl)-2-thioxodihydropyrimidine-

4,6(1H,5H)-dione[1]

SMILES:CCC1C(=O)N(C(=S)N(C1=O)CC)CC(C)(C)O[1]

These identifiers precisely describe the atomic connectivity and stereochemistry of the

molecule, forming the basis for all further structural and computational analyses.

Core Structural Features
Merodantoin possesses a central dihydropyrimidine-4,6(1H,5H)-dione ring, which is

characteristic of barbiturate-like structures. Key modifications to this core scaffold impart its

unique properties:

Thioxo Group: The presence of a sulfur atom at the C2 position, forming a thioamide linkage,

categorizes Merodantoin as a thiobarbiturate. This feature is known to influence the

electronic properties and biological activity of the molecule.

N,N'-Diethyl Substitution: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are

substituted with ethyl groups. These alkyl substitutions can impact the lipophilicity and

metabolic stability of the compound.

C5-Substitution: A significant feature of Merodantoin is the 2-hydroxy-2-methylpropyl group

attached to the C5 position of the heterocyclic ring. This side chain contributes to the

molecule's overall size, shape, and potential for hydrogen bonding interactions.

Physicochemical Properties
A summary of the key physicochemical properties of Merodantoin is presented in Table 1.

These parameters are essential for predicting its behavior in biological systems, including

absorption, distribution, metabolism, and excretion (ADME) properties.
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Property Value Reference

Molecular Formula C11H18N2O2S [1]

Molecular Weight 242.34 g/mol [1]

Topological Polar Surface Area 72.7 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 4

Table 1: Physicochemical Properties of Merodantoin

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Merodantoin is not readily

available in the public domain, its structure suggests a plausible synthetic route based on well-

established organic chemistry reactions. The core thiobarbiturate scaffold is typically

synthesized through the condensation of a substituted thiourea with a malonic acid derivative.

Proposed Synthetic Pathway
A logical synthetic approach to Merodantoin would involve a Knoevenagel-type condensation

followed by a Michael addition. A generalized workflow is depicted below.

1,3-Diethylthiourea

CondensationDiethyl 2-(2-methylprop-1-en-1-yl)malonate

Base (e.g., NaOEt)

Merodantoin
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Figure 1: Proposed Synthesis Workflow for Merodantoin. This diagram illustrates a potential

two-component condensation reaction to form the core structure of Merodantoin.

Experimental Protocol Outline:

Synthesis of the Thiobarbiturate Core: 1,3-Diethylthiourea would be reacted with a suitable

derivative of malonic acid, such as diethyl malonate, in the presence of a base like sodium

ethoxide. This reaction would form the 1,3-diethyl-2-thiobarbituric acid core.

Introduction of the C5-Substituent: The C5 position of the thiobarbituric acid is acidic and can

be alkylated. A Michael addition reaction with a suitable α,β-unsaturated ketone, such as

mesityl oxide, could introduce the desired side chain. Alternatively, a direct alkylation with a

halo-alcohol derivative could be employed.

Purification: The final product would be purified using standard techniques such as

recrystallization or column chromatography.

Characterization of the synthesized Merodantoin would involve techniques like Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared

(IR) spectroscopy to confirm its structure and purity.

Mechanism of Action and Signaling Pathways
Merodantoin is reported to have antitumor activity, and it is derived from the photosensitizer

merocyanine 540. While the precise molecular mechanism of Merodantoin's anticancer effect

is not fully elucidated in the available literature, its structural similarity to other compounds with

known biological activities allows for the formulation of hypotheses.

Given its origin from a photosensitizer known to interact with cell membranes, it is plausible that

Merodantoin may exert its effects by modulating membrane-associated signaling pathways or

by inducing cellular stress. A hypothetical logical relationship for its mechanism of action is

presented below.
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Figure 2: Hypothetical Mechanism of Action for Merodantoin. This diagram outlines a potential

sequence of events leading to the antitumor activity of Merodantoin.

Further research is required to identify the specific molecular targets of Merodantoin and to

delineate the precise signaling pathways that are modulated by its activity.

Conclusion
This technical guide has provided a detailed overview of the chemical structure of

Merodantoin, a compound with demonstrated antitumor potential. The elucidation of its IUPAC

name and SMILES string provides a critical foundation for future research. The proposed

synthetic pathway offers a starting point for its chemical synthesis and the development of
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novel analogs. While the exact mechanism of action remains to be fully understood, the

structural features of Merodantoin suggest potential interactions with cellular membranes and

associated signaling cascades. This document serves as a valuable resource for scientists and

researchers dedicated to advancing the field of cancer therapeutics through the exploration of

novel chemical entities like Merodantoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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